molecular formula C7H6Cl2N2 B1407790 4,5-Dichloro-2-cyclopropylpyrimidine CAS No. 1240595-61-2

4,5-Dichloro-2-cyclopropylpyrimidine

Cat. No. B1407790
M. Wt: 189.04 g/mol
InChI Key: GWEYNHGYEHXDLF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-cyclopropylpyrimidine is a chemical compound with the formula C7H6Cl2N2. It has a molecular weight of 189.04 . This compound is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-cyclopropylpyrimidine is a solid at room temperature . It has a molecular weight of 189.04 and its IUPAC name is 4,5-dichloro-2-cyclopropylpyrimidine .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine derivatives, including those with cyclopropyl groups, are synthesized for their potential biological activities, such as herbicidal and fungicidal properties. For example, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which are structurally related to pyrimidine derivatives, have shown excellent herbicidal and fungicidal activities (Tian et al., 2009).
  • Another research avenue involves the development of antiviral agents, where pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been studied for their inhibitory activity against retroviruses, showing potential as antiviral agents (Hocková et al., 2003).

Antitumor Activity Enhancement

  • The compound 5-chloro-2,4-dihydroxypyridine (CDHP), which shares a pyrimidine-like core, has been studied for its ability to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase activity, suggesting the potential for cyclopropylpyrimidine derivatives in cancer therapy (Takechi et al., 2002).

Green Chemistry Applications

  • Pyrimidine derivatives, including those with cyclopropyl groups, are also explored in green chemistry for the synthesis of multifunctional compounds using environmentally friendly methods, indicating the role of these compounds in sustainable chemistry practices (Gupta et al., 2014).

Unique Mechanisms of Tubulin Inhibition

  • Some pyrimidine derivatives have been found to exhibit a unique mechanism of tubulin inhibition, promoting polymerization in vitro without binding competitively with paclitaxel, indicating their potential as anticancer agents (Zhou et al., 2004).

Future Directions

The future directions for research on 4,5-Dichloro-2-cyclopropylpyrimidine could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Further studies could also focus on developing more efficient synthesis methods and investigating its mechanism of action .

properties

IUPAC Name

4,5-dichloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEYNHGYEHXDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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